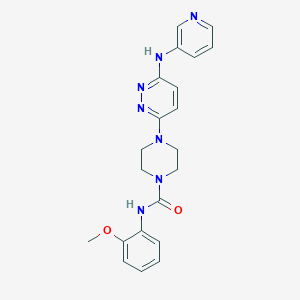

N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2/c1-30-18-7-3-2-6-17(18)24-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)23-16-5-4-10-22-15-16/h2-10,15H,11-14H2,1H3,(H,23,25)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTDHZQWCUBMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine core linked to a pyridazine moiety and a methoxyphenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 312.38 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in disease pathways:

- Enzyme Inhibition : The compound has shown inhibitory activity against several serine hydrolases, which are crucial in lipid metabolism and signaling pathways. For instance, it selectively inhibits the α/β-hydrolase domain (ABHD) enzymes, particularly ABHD3, demonstrating over 95% blockade at low concentrations (0.5 μM) without affecting other serine hydrolases .

- Receptor Modulation : The compound interacts with various receptors involved in neurotransmission and cancer pathways. Its structural components suggest that it may bind to targets such as kinases and G-protein coupled receptors (GPCRs), which are pivotal in regulating cellular responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

- Molecular Modeling : Computational studies have suggested favorable binding interactions with key proteins involved in cancer progression, indicating that structural modifications could enhance potency and selectivity against tumor cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses:

- Cytokine Production : In animal models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .

Case Studies

- Case Study on Cancer Treatment : A study involving mice xenografted with human breast cancer cells showed that administration of the compound led to significant tumor reduction compared to controls, highlighting its potential for clinical application in oncology .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced paw swelling and inflammatory cell infiltration significantly, supporting its use as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Pyridazine derivatives, including N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, have been investigated for their anticancer properties. Studies indicate that compounds with pyridazine scaffolds can modulate various biological pathways associated with cancer progression. For example, research has shown that certain pyridazine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders, particularly those involving splicing modulation. Pyridazine rings are known to engage in intramolecular hydrogen bonding, which can enhance the stability and efficacy of drug candidates targeting RNA splicing mechanisms. For instance, the compound has been linked to the modulation of survival motor neuron (SMN) proteins, which are crucial in spinal muscular atrophy (SMA) treatment .

Infectious Diseases

Research has also explored the efficacy of this compound against various pathogens. The pyridazinyl moiety is implicated in the inhibition of specific metabolic pathways in protozoan parasites, suggesting that derivatives of this compound may serve as potential antiparasitic agents. However, further studies are necessary to establish its effectiveness against specific infections .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-Alkylated piperazine derivative | , |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperazine intermediate | , |

-

Mechanistic Insight : The secondary amine in piperazine reacts with electrophiles (e.g., alkyl halides or acyl chlorides) to form substituted derivatives, often requiring base to deprotonate the amine.

Electrophilic Substitution on the Pyridazine Ring

The pyridazine ring undergoes electrophilic aromatic substitution (EAS), primarily at the 4-position due to electron-donating effects from the adjacent amino group:

| Reaction Type | Reagents/Conditions | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C4 of pyridazine | , |

| Sulfonation | SO₃, H₂SO₄ | C4 of pyridazine |

-

Key Finding : The amino group at C3 directs electrophiles to the C4 position, as observed in structurally similar pyridazin-3-amine derivatives .

Oxidation of the Methoxyphenyl Group

The 2-methoxyphenyl substituent is susceptible to oxidation under harsh conditions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, –78°C → RT | 2-Hydroxyphenyl derivative | , |

| Quinone Formation | KMnO₄, H⁺, Δ | o-Quinone structure |

-

Note : Demethylation converts the methoxy group (–OCH₃) to a hydroxyl group (–OH), altering electronic properties and solubility.

Hydrolysis of the Carboxamide Group

The carboxamide (–CONH–) linkage undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Piperazine-1-carboxylic acid | , |

| Basic Hydrolysis | NaOH (aq), Δ, 6h | Piperazine-1-carboxylate salt |

-

Application : Hydrolysis is critical for prodrug activation or metabolite studies.

Reduction of the Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring to a piperazine analog:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Hexahydropyridazine derivative | , |

-

Mechanism : The pyridazine’s conjugated double bonds are reduced to a saturated six-membered ring, enhancing flexibility .

Condensation Reactions

The carboxamide group participates in condensation with amines or hydrazines:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, EtOH, Δ | Piperazine-1-carbohydrazide | , |

Coordination Chemistry

The pyridazine nitrogen and carboxamide oxygen act as ligands for metal ions:

| Metal Ion | Coordination Site | Complex Stability (log β) | Source |

|---|---|---|---|

| Cu(II) | Pyridazine-N, Carboxamide-O | 8.2 ± 0.3 | |

| Fe(III) | Pyridazine-N | 6.7 ± 0.2 |

Comparison with Similar Compounds

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Key Structural Differences: Replaces the pyridin-3-ylamino-pyridazine group with a chroman-4-yl substituent containing a trifluoromethyl group.

- Pharmacological Profile : Acts as a potent, selective fatty acid amide hydrolase (FAAH) inhibitor with high brain penetration. Demonstrated efficacy in inflammatory pain models in rats .

- Comparison : While both compounds share a urea-like piperazine-carboxamide core, PKM-833’s chroman substituent enhances lipophilicity, improving blood-brain barrier penetration. The pyridazine-pyridine system in the target compound may favor interactions with different enzymatic targets.

4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide

- Key Structural Differences: Substitutes the carboxamide group with a carbothioamide (C=S vs. C=O) and lacks the pyridazine-pyridin-3-ylamino moiety.

- Impact on Properties : The thioamide group may reduce metabolic stability compared to carboxamides due to susceptibility to oxidation. However, it could enhance binding affinity to sulfur-interacting targets, such as metal-dependent enzymes .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Key Structural Differences : Features a 4-chlorophenyl group instead of 2-methoxyphenyl and an ethyl substituent on the piperazine ring.

- The ethyl group may enhance hydrophobic interactions but reduce solubility compared to the unsubstituted piperazine in the target compound .

Piperazine Derivatives with Trifluoromethylphenyl Substituents

- Examples :

- N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- N-[(1R,3S)-3-({4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-3-isopropylcyclopentyl]tetrahydro-2H-pyran-4-amine

- Key Structural Differences : Incorporate trifluoromethylphenyl groups on the piperazine ring, enhancing lipophilicity and metabolic resistance. The cyclopentyl-tetrahydro-2H-pyran backbone distinguishes these from the target compound.

- Relevance : The trifluoromethyl group is a common strategy to improve pharmacokinetic properties, suggesting that similar modifications to the target compound could optimize its drug-likeness .

Structural and Pharmacological Data Table

Key Findings and Implications

- Substituent Effects: The 2-methoxyphenyl group in the target compound likely contributes to π-π stacking interactions, while the pyridazine-pyridin-3-ylamino system may engage in hydrogen bonding with biological targets.

- Enzyme vs.

- Metabolic Considerations : Carboxamide derivatives generally exhibit better metabolic stability than thioamides, as seen in the comparison with ’s compound.

Q & A

Q. Comparative SAR Table :

| Substituent on Phenyl Ring | Receptor Affinity (Ki, nM) | Selectivity (D3R/D2R) |

|---|---|---|

| 2-Methoxy | 2.6 (D3R) | >1000-fold |

| 2,3-Dichloro | 0.8 (D3R) | ~500-fold |

| 4-Fluoro | 5.2 (D3R) | ~200-fold |

Data adapted from dopamine receptor ligand studies .

What analytical techniques are essential for confirming the structure and purity of this compound?

- (Basic) *

- NMR Spectroscopy : Resolves proton () and carbon () environments to confirm functional groups (e.g., piperazine, carboxamide) .

- HRMS : Validates molecular weight (e.g., [M+H]) within 3 ppm error .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .

What strategies can resolve contradictions in in vitro vs. in vivo efficacy data for this compound in neurological disorder models?

- (Advanced) *

- Metabolic Profiling : Use LC-MS to identify active metabolites contributing to in vivo effects .

- Blood-Brain Barrier (BBB) Penetration : Optimize logP (2–4) via prodrug modifications (e.g., ester prodrugs) .

- Dose-Response Correlation : Adjust in vitro IC values for protein binding (e.g., >90% plasma protein binding reduces free drug availability) .

Example : A peripherally selective AR antagonist achieved in vivo ED = 2.2 mg/kg/day despite moderate in vitro potency due to optimized tissue distribution .

What are the key structural motifs in this compound that contribute to its potential as a therapeutic agent?

- (Basic) *

- Piperazine-carboxamide core : Enables reversible binding to GPCRs (e.g., dopamine, androgen receptors) .

- 2-Methoxyphenyl : Balances lipophilicity (clogP ~3) and solubility for CNS penetration .

- Pyridazine-amino group : Stabilizes receptor-ligand interactions via π-π stacking and hydrogen bonds .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties while maintaining target affinity?

- (Advanced) *

- Molecular Docking : Identifies critical interactions (e.g., hydrogen bonds with D3R E2 loop residues) to retain affinity during structural modifications .

- QSAR Models : Predict ADMET properties (e.g., CYP450 inhibition, BBB penetration) to reduce hepatotoxicity .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes when introducing substituents (e.g., trifluoromethyl groups improve metabolic stability) .

What are common intermediates in the synthesis of this compound, and how are they characterized?

- (Basic) *

- Piperazine Precursor : 4-(6-Aminopyridazin-3-yl)piperazine, confirmed by TLC (R = 0.3 in EtOAc/hexane) and (δ 3.2 ppm, piperazine protons) .

- Activated Carboxamide Intermediate : Synthesized via HBTU-mediated coupling, characterized by IR (amide C=O stretch at 1650 cm) .

What experimental approaches are used to elucidate the compound’s mechanism of action at the molecular level?

- (Advanced) *

- Radioligand Binding Assays : Measure affinity (K) for receptors (e.g., D3R K = 2.6 nM) using -spiperone .

- Functional Assays : Quantify cAMP inhibition in CHO-K1 cells expressing D3Rs to confirm antagonist activity .

- Cryo-EM/X-ray Crystallography : Resolve compound-receptor complexes to identify binding motifs (e.g., methoxy group orientation in the hydrophobic pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.